molecular formula C24H35NO4 B041115 (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide CAS No. 155206-01-2

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

Cat. No. B041115
M. Wt: 401.5 g/mol
InChI Key: UWIWNJFBNIMMGY-FDBOBMRISA-N
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Description

"(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide" is a compound that has drawn significant attention in scientific research due to its complex structure and potential bioactive properties. The compound is notable for its intricate synthesis pathway and distinctive molecular architecture, leading to unique chemical behaviors and physical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including cyclization, enamide formation, and selective functionalization. A study highlighted the use of sulfur-directed aryl radical cyclization onto enamides as a key step in synthesizing structurally related compounds, demonstrating the intricate steps involved in constructing such molecules (Kato et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide" is characterized by the presence of multiple stereocenters and geometric isomers. Studies involving X-ray crystallography and NMR spectroscopy provide insight into the conformation and configuration of these molecules, revealing the influence of intramolecular interactions on their structure (Papageorgiou et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes selective reactions at different functional groups, enabling further derivatization or transformation into bioactive molecules. For example, palladium-catalyzed cyclization-Heck reactions of allenamides have been employed to construct related molecular frameworks, showcasing the versatility of these compounds in synthetic chemistry (Yan et al., 2017).

Scientific Research Applications

Synthesis and Stereochemistry

  • Stereocontrolled Synthesis : One study describes the stereocontrolled synthesis using silicon-containing compounds, highlighting a process involving conjugate addition and subsequent steps leading to high levels of stereocontrol (Fleming & Lawrence, 1998).

  • Enantioselective Synthesis : Research on enantiopure δ-hydroxy-β-enamino ketones, structurally related to the compound , shows advancements in enantioselective synthesis and stereochemical characterization (Camalli, Pifferi, & Palmieri, 1998).

Biological and Pharmacological Aspects

  • Anti-Glaucoma Properties : A study involving an impurity found in Tafluprost, closely related to the compound, demonstrates anti-glaucoma properties in docking studies, suggesting potential pharmacological applications (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).

  • Therapeutic Properties in Alkaloids : Research on tandem Pummerer/Mannich cyclization, used in the synthesis of complex alkaloids, implies the therapeutic potential of related compounds, including derivatives of enamides (Padwa, Danca, Hardcastle, & Mcclure, 2003).

Applications in Organic Chemistry

  • Catalyzed Reactions for Enamides : A study describes the use of chromium catalysts in the enantioselective intramolecular addition of tertiary enamides to ketones, which could be applicable to the synthesis of compounds like the one (Yang, Wang, Huang, & Wang, 2009).

  • Aryl Radical Cyclizations : The selective aryl radical cyclizations of N-substituted enamides indicate the utility of these reactions in synthesizing complex structures, potentially including (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide (Ishibashi, Kato, Takeda, Kogure, & Tamura, 2000).

Safety And Hazards

The compound is classified under the GHS08 hazard category. It carries the warning signal word and has hazard statements H361 and H362 . Precautionary measures include P201, P202, P281, P308+P313, P405, and P501 .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-25-24(29)12-8-3-2-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,26-28H,3,8,11-14,17H2,1H3,(H,25,29)/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWNJFBNIMMGY-FDBOBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106598
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

CAS RN

155206-01-2
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155206-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 2
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 3
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 4
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 5
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 6
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

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